molecular formula C10H7FN2O B11909577 8-Amino-7-fluoroquinoline-2-carbaldehyde

8-Amino-7-fluoroquinoline-2-carbaldehyde

Katalognummer: B11909577
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: JBSDKIJNZWAQHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-7-fluoroquinoline-2-carbaldehyde is a versatile small molecule scaffold with the chemical formula C₁₀H₇FN₂O and a molecular weight of 190.17 g/mol . This compound is notable for its unique structure, which includes an amino group at the 8th position, a fluorine atom at the 7th position, and an aldehyde group at the 2nd position on the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 8-Amino-7-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

8-Amino-7-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-Amino-7-fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: It is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Amino-7-fluoroquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and fluorine groups can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

8-Amino-7-fluoroquinoline-2-carbaldehyde can be compared with other fluorinated quinolines, such as:

    7-Fluoroquinoline-2-carbaldehyde: Lacks the amino group at the 8th position, which may affect its reactivity and biological activity.

    8-Aminoquinoline-2-carbaldehyde: Lacks the fluorine atom at the 7th position, which may influence its chemical properties and applications.

    7,8-Difluoroquinoline-2-carbaldehyde:

The presence of both the amino and fluorine groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.

Eigenschaften

Molekularformel

C10H7FN2O

Molekulargewicht

190.17 g/mol

IUPAC-Name

8-amino-7-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2

InChI-Schlüssel

JBSDKIJNZWAQHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C=CC(=C2N)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.